molecular formula C12H10N2O2 B1467959 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde CAS No. 933665-97-5

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

Cat. No.: B1467959
CAS No.: 933665-97-5
M. Wt: 214.22 g/mol
InChI Key: NUHJUSADMIJCGP-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde” is a chemical compound with the molecular formula C12H10N2O2 . It has a molecular weight of 214.22 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 214.22 . The compound’s InChI code is 1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 .

Scientific Research Applications

Molecular Frameworks and Hydrogen-Bonded Structures

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde and its derivatives have been studied for their ability to form complex molecular frameworks through hydrogen bonding. For instance, Low et al. (2007) observed that certain derivatives exhibit polarized electronic structures and form three-dimensional framework structures or sheets through a combination of hydrogen bonds. This property can be significant in the field of crystal engineering and molecular architecture (Low et al., 2007).

Synthesis of Novel Compounds

The compound has been used as a starting material in the synthesis of various novel compounds. Perandones and Soto (1998) demonstrated the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes, indicating its versatility in organic synthesis (Perandones & Soto, 1998). Additionally, Li et al. (2014) developed a catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, showcasing the compound's utility in generating structures with potential antitumor activities (Li et al., 2014).

Hydrogen-Bonded Structures and Disordered Pyrimidine Fragments

The compound has also been investigated for its role in the formation of hydrogen-bonded structures and its ability to form disordered pyrimidine fragments. Cobo et al. (2009) studied derivatives of this compound, which were linked into three-dimensional framework structures by a combination of hydrogen bonds (Cobo et al., 2009).

Anticancer and Antimicrobial Activities

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, Mistry and Desai (2005) synthesized pyrimidine-2-one derivatives with reported antibacterial activities (Mistry & Desai, 2005). Abu-Melha (2014) also synthesized pyrimidinopyrimidine derivatives and evaluated them as antimicrobial agents (Abu-Melha, 2014).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, pyrimidine derivatives have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHJUSADMIJCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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